Osimertinib mesylate
Overview
Description
Osimertinib mesylate, also known as AZD9291, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes .
Synthesis Analysis
Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .
Molecular Structure Analysis
Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .
Chemical Reactions Analysis
Osimertinib underwent significant degradation in acidic, alkaline, and oxidative conditions . In the rest of the conditions, osimertinib mesylate was found to be stable or slight degradation was observed in photolytic condition .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Osimertinib has been used in combination with anti-HER3 monoclonal antibodies for the treatment of NSCLC. This combination therapy engages immune-dependent tumor toxicity via STING activation .
Methods of Application
Osimertinib leads to apoptosis of tumors but simultaneously triggers inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, increased macrophage infiltration, and activated cGAS in cancer cells to produce cGAMP . This combination therapy was explored using co-culture experiments with bone marrow-derived macrophages and human PBMCs .
Results or Outcomes
The combination of osimertinib and anti-HER3 antibodies could improve the limited therapeutic and stratification options for advanced stage lung cancer patients with mutant EGFR .
Metabolism and Disposition of Osimertinib
Specific Scientific Field
This application is in the field of Pharmacokinetics and Drug Metabolism .
Summary of the Application
Research has been conducted to identify novel pathways of osimertinib disposition and potential implications for the outcome of lung cancer therapy .
Methods of Application
Recombinant cytochrome P450s and liver microsomal preparations were used to identify novel pathways of osimertinib metabolism in vitro . A panel of knockout and mouse lines humanized for pathways of drug metabolism were used to establish the relevance of these pathways in vivo .
Results or Outcomes
The study found that a P450 enzyme expressed in smokers’ lungs and lung tumors has the capacity to metabolize osimertinib. This could be a significant factor in defining the outcome of osimertinib treatment .
Longitudinal Plasma EGFR T790M Monitoring
Specific Scientific Field
This application is in the field of Molecular Oncology .
Summary of the Application
The EORTC LCG-163 APPLE study aimed to evaluate the feasibility of longitudinal plasma EGFR T790M monitoring and the best sequencing strategy from gefitinib to osimertinib therapy .
Methods of Application
Patients were randomly assigned into different arms treated with osimertinib or gefitinib until disease progression according to RECIST . The primary endpoint of the study was the PFS rate on osimertinib at 18 months after random assignment .
Results or Outcomes
The study met its primary endpoint of PFS rate on osimertinib at 18 months with a median PFS of 22.0 months . Up-front treatment with osimertinib showed a clinically meaningful lower rate of brain progression versus sequential approach .
Quantification of Osimertinib by UPLC-TOF-MS
Specific Scientific Field
This application is in the field of Pharmacokinetics .
Summary of the Application
An original analysis method was established for the quantification of osimertinib by ultra-performance liquid chromatography with time of flight mass spectrometry (UPLC-TOF-MS) in rat plasma .
Methods of Application
After protein precipitation with acetonitrile and sorafinib (internal standard, IS), they were chromatographed through a Waters XTerra MS C18 column . The mobile phase was acetonitrile and water (including 0.1% ammonia) .
Results or Outcomes
The analysis method had sufficient specificity, accuracy and precision . The UPLC-TOF-MS method for osimertinib was successfully applied into the pharmacokinetics of SD rats .
Resistance Mechanisms to Osimertinib
Specific Scientific Field
This application is in the field of Molecular Oncology .
Summary of the Application
Research has been conducted to understand the resistance mechanisms to osimertinib. In particular, the study focused on the C797S and T790M mutations .
Methods of Application
The study involved the analysis of tumor cells with the C797S and T790M mutations. The focus was on understanding the sensitivity of these cells to a combination of first- and third-generation TKIs .
Results or Outcomes
The study found that if the C797S and T790M mutations are in different alleles (in trans), the tumor cells are resistant to osimertinib but may be sensitive to a combination of first- and third-generation TKIs .
Treatment of Advanced EGFR-mutated NSCLC
Specific Scientific Field
This application is in the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
The EORTC LCG-163 APPLE study aimed to evaluate the feasibility of longitudinal plasma EGFR T790M monitoring and the best sequencing strategy from gefitinib to osimertinib therapy .
Methods of Application
Patients were randomly assigned into different arms treated with osimertinib or gefitinib until disease progression according to RECIST . The primary endpoint of the study was the PFS rate on osimertinib at 18 months after random assignment .
Results or Outcomes
The study met its primary endpoint of PFS rate on osimertinib at 18 months with a median PFS of 22.0 months . Up-front treatment with osimertinib showed a clinically meaningful lower rate of brain progression versus sequential approach .
Safety And Hazards
Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .
properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2070014-82-1 | |
Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101027822 | |
Record name | Osimertinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osimertinib mesylate | |
CAS RN |
1421373-66-1 | |
Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osimertinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osimertinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSIMERTINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.